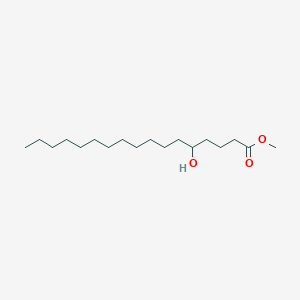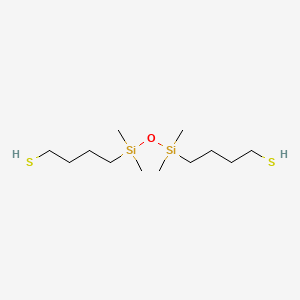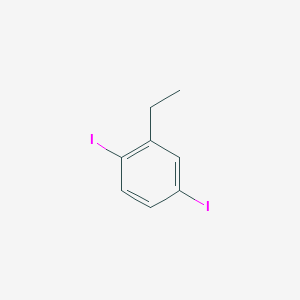
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) linking two aromatic rings, one of which is substituted with a fluorine atom and the other with a nitro group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes:
Diazotization: An aniline derivative, such as 4-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-nitrobenzene, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (E)-1-(4-Fluorophenyl)-2-(3-aminophenyl)diazene.
Substitution: Formation of various substituted diazenes depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. The nitro group can participate in electron transfer processes, while the fluorine atom can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a diazene group.
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a different core structure but shares aromatic substitution patterns.
Uniqueness
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene is unique due to its specific substitution pattern and the presence of both a fluorine atom and a nitro group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89846-41-3 |
|---|---|
Molekularformel |
C12H8FN3O2 |
Molekulargewicht |
245.21 g/mol |
IUPAC-Name |
(4-fluorophenyl)-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8FN3O2/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)16(17)18/h1-8H |
InChI-Schlüssel |
XDODHHVKXWCSGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)







![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)


![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)

